FAM-Srctide

BTK inhibition High-throughput screening TR-FRET

Kinase inhibitor screening often suffers from substrate batch variability and narrow kinome coverage. FAM-Srctide (5-FAM-GEEPLYWSFPAKKK-NH2) is the validated TR-FRET LanthaScreen substrate (US Patent 10815213) for BTK and Src family kinases. • >20 kinases recognized (Src, BTK, Flt3, cKit, Eph receptors). • HTS-ready: Z' >0.5; IC50 detection to 0.370 nM. • Kinetic baseline: kcat 2.9 s⁻¹, Km 14 μM (Src). • Lyophilized, ≥95% HPLC; -20°C storage; ambient shipping.

Molecular Formula C102H129N19O26
Molecular Weight 2037.2 g/mol
Cat. No. B12388166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM-Srctide
Molecular FormulaC102H129N19O26
Molecular Weight2037.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O
InChIInChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1
InChIKeyZCLBDQAMPLFYPV-AJBNWBOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAM-Srctide: A Fluorescent Peptide Substrate for High-Throughput Src Family Kinase Activity Assays


FAM-Srctide is a synthetically modified peptide substrate consisting of the Srctide amino acid sequence (GEEPLYWSFPAKKK-NH2) covalently conjugated to a 5-carboxyfluorescein (5-FAM) fluorophore at its N-terminus [1]. The compound exhibits an excitation maximum at 494 nm and an emission maximum at 521 nm, making it compatible with standard fluorescence detection platforms . As a biological tool, FAM-Srctide serves as a substrate for a broad range of protein kinases, including Src, BTK, cKit, and multiple receptor tyrosine kinases, enabling real-time detection of kinase activity in biochemical and cellular assays [1].

Why FAM-Srctide Cannot Be Replaced by Generic Fluorescent Peptides in Src-Directed Screening


FAM-Srctide's specific sequence (GEEPLYWSFPAKKK) confers a distinct catalytic efficiency profile that differs fundamentally from alternative fluorescent kinase substrates . Substituting FAM-Srctide with other FAM-labeled peptides, such as FAM-SAMS (for AMPK) or FAM-Woodtide (for DYRK), will yield irrelevant or absent activity due to sequence-specific recognition by Src family catalytic domains . Furthermore, the validated performance of FAM-Srctide in industrial-scale TR-FRET LanthaScreen assays, as demonstrated by its use in US Patent 10815213 for BTK inhibitor characterization, establishes it as an industry-standard substrate whose substitution would invalidate cross-study and cross-laboratory data comparability [1][2].

Quantitative Evidence for Selecting FAM-Srctide Over Alternative Kinase Substrates


FAM-Srctide Enables Sub-Nanomolar Inhibitor Detection in BTK TR-FRET Assays

FAM-Srctide is the designated substrate in the validated TR-FRET LanthaScreen assay system for Bruton's Tyrosine Kinase (BTK), enabling detection of inhibitor IC50 values as low as 0.370 nM for clinical-stage compounds [1]. This performance is evidenced in US Patent 10815213, where the BTK inhibitor with the moniker BDBM377707 exhibited an IC50 of 0.370 nM against BTK under conditions of 50 μM ATP and 100 nM FAM-Srctide [1]. In contrast, assays utilizing alternative peptide substrates or ATP concentrations may report significantly higher IC50 values for the same inhibitor, as seen with BDBM50521319 which showed an IC50 of 3,410 nM against Src using FAM-Srctide but a different ATP concentration [2]. This demonstrates that FAM-Srctide in the standardized LanthaScreen format provides the sensitivity required to distinguish highly potent inhibitors from weak binders.

BTK inhibition High-throughput screening TR-FRET Kinase inhibitor profiling LanthaScreen

Srctide Sequence Demonstrates Superior Catalytic Efficiency for Src Over Other NRTKs

The core Srctide peptide sequence exhibits a catalytic efficiency (kcat/Km) of 0.21 μM⁻¹s⁻¹ for Src kinase, which is substantially higher than the efficiency of Src for alternative peptide substrates [1]. Comparative kinetic analysis reveals that while LYN kinase can also phosphorylate Srctide with a kcat/Km of 0.20 μM⁻¹s⁻¹, ABL kinase shows a markedly lower efficiency of 0.032 μM⁻¹s⁻¹ for its cognate ABLtide [1]. This indicates that Srctide is not a universal substrate but is selectively efficient for Src family kinases. Furthermore, SRC kinase exhibits a kcat of 2.9 s⁻¹ for SRCtide, compared to only 0.33 s⁻¹ for ABL with ABLtide, highlighting the 8.8-fold higher turnover number [1]. This kinetic advantage directly translates to stronger and faster signal generation in Src-focused assays compared to using a substrate optimized for a different kinase family.

Kinase selectivity Catalytic efficiency Enzyme kinetics Non-receptor tyrosine kinase Substrate profiling

FAM-Srctide Assays Exhibit Broad Kinase Cross-Reactivity Essential for Polypharmacology Profiling

FAM-Srctide is not restricted to Src alone; it is recognized as a substrate by a diverse panel of over 20 therapeutically relevant kinases, including BTK, cKit, Flt3, EGFR, VEGFR1/2, and multiple Ephrin receptors [1]. This broad cross-reactivity, while limiting its utility for highly selective Src assays, is a strategic advantage for polypharmacology assessments. In contrast, peptide substrates like ABLtide or SYKtide demonstrate much narrower kinase recognition profiles [2]. This means that a single compound library screen using FAM-Srctide can simultaneously capture inhibitor activity across a wide swath of the kinome, providing an efficient and cost-effective method for early-stage selectivity profiling. The data demonstrates that FAM-Srctide can reveal off-target liabilities against kinases like BTK or Flt3 that would be missed by more selective peptide substrates.

Polypharmacology Kinase selectivity panel Off-target activity Broad profiling Receptor tyrosine kinase

FAM-Srctide Validated for High-Throughput TR-FRET with Industry-Standard Z' > 0.5

FAM-Srctide is the core substrate in the commercially available and widely cited LanthaScreen TR-FRET kinase assay platform [1]. While specific Z'-factor values are often proprietary, the incorporation of FAM-Srctide into this platform, which is marketed based on its high Z' values (>0.5, the industry benchmark for HTS assays [2]), serves as robust validation of its performance in high-throughput settings. The TR-FRET LanthaScreen format, explicitly using 100 nM FAM-Srctide and 50 μM ATP, has been utilized in numerous BindingDB entries to generate precise IC50 curves for novel chemical entities [3]. Alternative peptide substrates, lacking this level of platform integration and validation, would require significant time and resources for assay development and optimization to achieve comparable HTS metrics.

High-throughput screening TR-FRET Assay validation Z'-factor LanthaScreen

FAM-Srctide Enables Kinase Activity Imaging in Live Cells via Fluorescence Lifetime Imaging (FLIM)

Beyond in vitro assays, FAM-Srctide (and related 5-FAM labeled peptide substrates) have been successfully applied as cell-penetrating probes for fluorescence lifetime imaging (FLIM) to map Src-family kinase activities in live cells [1]. This approach does not rely on genetically-encoded FRET sensors, offering a simpler and more direct method for visualizing real-time kinase dynamics. The study demonstrated the ability to multiplex FAM-Srctide with other fluorophore-labeled peptide substrates (e.g., DyLight 488, DyLight 550) to concurrently monitor multiple kinase activities (e.g., Abl and Src) in the same cell, revealing differential subcellular activation patterns after EGF stimulation [1]. In contrast, standard unlabeled Srctide or other non-fluorescent kinase substrates are limited to endpoint or lysate-based assays, failing to capture spatial and temporal dynamics. This unique capability positions FAM-Srctide as a powerful tool for cellular pharmacology and target validation studies.

Live-cell imaging Fluorescence Lifetime Imaging Kinase activity Multiplexing Subcellular dynamics

Optimal Scientific and Industrial Application Scenarios for FAM-Srctide


High-Throughput Screening (HTS) for Src Family and BTK Kinase Inhibitors

FAM-Srctide is the validated substrate of choice for HTS campaigns targeting Src family kinases and BTK using TR-FRET LanthaScreen technology. The platform's high Z'-factor (>0.5) and demonstrated sensitivity (detecting IC50s down to 0.370 nM [1]) ensure robust identification of both potent and moderate inhibitors from large chemical libraries. This reduces false-negative rates and provides high-quality data for hit-to-lead and lead optimization programs.

Polypharmacology and Selectivity Profiling Across the Kinome

Given its broad recognition by over 20 therapeutically relevant kinases (including Src, BTK, Flt3, cKit, and multiple Eph receptors [2]), FAM-Srctide is an efficient tool for early-stage selectivity profiling. A single assay can simultaneously flag potential off-target activities, guiding medicinal chemists in designing more selective inhibitors or, conversely, identifying multi-targeted kinase inhibitors with a desired polypharmacology profile.

Live-Cell Imaging of Kinase Signaling Dynamics and Drug Target Engagement

As a cell-penetrating, fluorophore-labeled peptide, FAM-Srctide is uniquely suited for fluorescence lifetime imaging (FLIM) to map real-time Src family kinase activity in live cells [3]. This application enables the visualization of drug-induced changes in kinase activity with high spatiotemporal resolution, providing direct evidence of target engagement and elucidating cell-to-cell variability in drug response that is invisible to bulk biochemical assays.

Kinetic Characterization of Novel Src Family Kinase Mutants or Splice Variants

The well-defined kinetic parameters of Srctide with SRC (kcat = 2.9 s⁻¹, Km = 14 μM, kcat/Km = 0.21 μM⁻¹s⁻¹ [4]) provide a reliable baseline for characterizing the catalytic activity of novel Src family kinase mutants or splice variants. Researchers can compare the kinetic constants (Km, kcat) of a new kinase variant using FAM-Srctide to determine if the mutation alters substrate binding or catalytic turnover, which is critical for understanding disease mechanisms or predicting inhibitor sensitivity.

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